1-tert-butyl 2-Methyl 5,5-difluoropiperidine-1,2-dicarboxylate
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Overview
Description
1-tert-butyl 2-Methyl 5,5-difluoropiperidine-1,2-dicarboxylate is a synthetic organic compound characterized by its piperidine ring structure substituted with tert-butyl, methyl, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-Methyl 5,5-difluoropiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a suitable carbonyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl bromide.
tert-Butyl and Methyl Substitution: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl bromide and methyl iodide, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-Methyl 5,5-difluoropiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylate groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-tert-butyl 2-Methyl 5,5-difluoropiperidine-1,2-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it useful in the development of novel polymers and materials with specific properties.
Chemical Biology: It serves as a probe in studying biological processes involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-Methyl 5,5-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 2-Methyl 5,5-difluoropiperidine-1,3-dicarboxylate
- 1-tert-butyl 2-Methyl 4,4-difluoropiperidine-1,2-dicarboxylate
- 1-tert-butyl 2-Methyl 5,5-dichloropiperidine-1,2-dicarboxylate
Uniqueness
1-tert-butyl 2-Methyl 5,5-difluoropiperidine-1,2-dicarboxylate is unique due to the specific positioning of its difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5,5-difluoropiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-7-12(13,14)6-5-8(15)9(16)18-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQDHHWURPHLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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